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Compound of Interest

Compound Name: Tert-butyl 4-ethynylbenzoate

Cat. No.: B053489

A detailed guide for researchers and drug development professionals on the X-ray crystal
structures of derivatives related to Tert-butyl 4-ethynylbenzoate, offering insights into their
molecular conformations and intermolecular interactions.

While the crystal structure of Tert-butyl 4-ethynylbenzoate remains elusive in publicly
accessible databases, a comparative analysis of its close structural analogs provides valuable
insights into the conformational preferences and packing arrangements of this class of
compounds. This guide presents a side-by-side examination of the crystallographic data for
Methyl 4-ethynylbenzoate and 3-ethynylbenzoic acid, alongside a more complex derivative,
Tert-butyl 5-{2-[2-(N-ethynyl-4-methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate.
This comparison sheds light on how modifications to the ester group and the position of the
ethynyl moiety influence the solid-state architecture.

Comparative Analysis of Crystallographic Data

The crystallographic data for the selected derivatives are summarized in the table below,
highlighting key parameters that govern their crystal packing and molecular geometry.
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Compound Name

Methyl 4-

3-ethynylbenzoic

Tert-butyl 5-{2-[2-
(N-ethynyl-4-
methylbenzenesulf

ethynylbenzoate acid onamido)phenyl]et
hynyl}furan-2-
carboxylate
Molecular Formula C10HsO2 CoHeO2 C26H23NOsS
Not specified in o o
Crystal System ) Triclinic[1] Triclinic[2]
snippets
Not specified in
Space Group P-1[1] P-1[2]

snippets

Key Intermolecular

Not specified in

O—H---O hydrogen
bonds forming

inversion dimers; C—

van der Waals

Interactions snippets interactions[2]
H---O hydrogen
bondsl[1]
Isomer of 4- Complex derivative
ethynylbenzoic acid with a tert-butyl ester
with the ethynyl group  and an ethynyl group.
Notable Structural Ester of 4- at the meta position. The molecule has two

Features

ethynylbenzoic acid

The carboxylic acid
group is nearly
coplanar with the

benzene ring[1].

nearly planar
segments connected
to an N-ethynylaniline
unit[3].

CCDC Reference

[4](5--INVALID-LINK--]

Not specified in

shippets

(63]

Experimental Protocols

A general workflow for the synthesis and crystallographic analysis of ethynylbenzoate

derivatives is outlined below. Specific details for the synthesis of Methyl 4-ethynylbenzoate and

the crystallization of 3-ethynylbenzoic acid and the more complex sulfonamide derivative are

provided as examples.
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General Synthetic and Crystallographic Workflow

Click to download full resolution via product page

Caption: General workflow for synthesis and X-ray crystal structure analysis.

Synthesis of Methyl 4-ethynylbenzoate

The synthesis of Methyl 4-ethynylbenzoate typically involves a palladium-catalyzed
Sonogashira coupling reaction. In a representative procedure, a mixture of Methyl 4-
iodobenzoate, Pd(PPhs)2Clz, PPhs, and Cul in freshly distilled triethylamine is treated with
(trimethylsilyl)acetylene at elevated temperatures. Following the reaction, the protecting
trimethylsilyl group is removed using a base like potassium carbonate in methanol to yield the
desired product after purification by column chromatography.

Crystallization of 3-ethynylbenzoic acid

Single crystals of 3-ethynylbenzoic acid suitable for X-ray diffraction were obtained by vapor
diffusion of a dichloromethane/hexane solvent system[1].

Synthesis and Crystallization of Tert-butyl 5-{2-[2-(N-
ethynyl-4-
methylbenzenesulfonamido)phenyl]jethynyl}furan-2-
carboxylate

The synthesis of this complex derivative has been reported in the literature. The compound
was obtained as a white solid, and crystals for X-ray analysis were grown from an unspecified
solvent system[3].
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Structural Insights and Comparison

The crystal structure of 3-ethynylbenzoic acid reveals that the molecules form inversion dimers
through classic O—H:---O hydrogen bonds between the carboxylic acid groups. These dimers
are further linked into chains by C—H---O interactions[1]. This hydrogen bonding motif is a
strong directing force in the crystal packing. In contrast, the more sterically hindered and less
polar tert-butyl ester in the hypothetical Tert-butyl 4-ethynylbenzoate would likely preclude
such strong hydrogen bonding, leading to a crystal packing dominated by weaker van der
Waals forces, similar to what is observed for Tert-butyl 5-{2-[2-(N-ethynyl-4-
methylbenzenesulfonamido)phenyl]ethynyl}furan-2-carboxylate[2].

The planarity of the phenyl and carboxylate groups is another important feature. In 3-
ethynylbenzoic acid, the carboxylic acid group is nearly coplanar with the benzene ring[1]. It is
expected that the ester group in both Methyl 4-ethynylbenzoate and Tert-butyl 4-
ethynylbenzoate would also exhibit a high degree of planarity with the aromatic ring, which
would be a key feature to confirm with an experimental crystal structure.

The following diagram illustrates the key structural relationship between the parent acid and its
methyl and tert-butyl esters.

@-Ethynylbenzoic AcicD

Esterification (CH30OH, H+) \Esterification (t-BuOH, H+)

Methyl 4-ethynylbenzoate I i

—— ——————————————————————

Click to download full resolution via product page
Caption: Relationship between 4-ethynylbenzoic acid and its esters.

In conclusion, while the definitive crystal structure of Tert-butyl 4-ethynylbenzoate is not yet
available, the analysis of its close analogs provides a strong foundation for predicting its solid-
state behavior. The substitution of the acidic proton with a bulky tert-butyl group is expected to
significantly alter the intermolecular interactions, leading to a departure from the hydrogen-
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bonded networks observed in the corresponding carboxylic acid and favoring a packing
arrangement dictated by steric hindrance and weaker dispersive forces. The experimental
determination of the crystal structure of Tert-butyl 4-ethynylbenzoate is a crucial next step to
validate these predictions and to provide a more complete understanding of this class of
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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